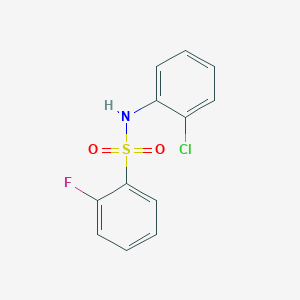

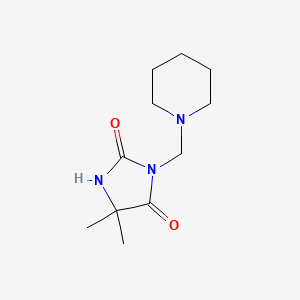

![molecular formula C21H15ClN4OS B5565829 N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B5565829.png)

N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related quinoline derivatives involves condensation reactions, showcasing the versatility of quinoline compounds in forming complex structures. For example, compounds have been synthesized by condensing different aldehydes with 2-(quinolin-8-yloxy)acetohydrazide, highlighting the methodology for constructing similar compounds (Saeed et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized using various spectroscopic techniques, including X-ray crystallography, which reveals detailed insights into their conformation and spatial arrangement. For instance, studies have detailed the crystal structure of related compounds, providing a foundation for understanding the molecular geometry and intermolecular interactions pivotal in defining the compound's behavior and reactivity (Jun Tan, 2009).

Chemical Reactions and Properties

Quinoline derivatives exhibit a range of chemical reactions, indicative of their reactive nature. These reactions are crucial for synthesizing various compounds and understanding their chemical behavior. For instance, the formation of Schiff bases through condensation reactions with aldehydes is a common pathway for synthesizing quinoline-containing compounds, demonstrating their versatility in chemical synthesis (Li Jia-ming, 2009).

Wissenschaftliche Forschungsanwendungen

Neuroprotective Potential

Studies have explored the neuroprotective effects of compounds like licostinel, an NMDA antagonist, showing safety and tolerability in acute stroke patients, hinting at the neuroprotective potential of related compounds in cerebral ischemia (Albers et al., 1999).

Pharmacokinetics and Metabolism

Research on the pharmacokinetics and metabolism of various compounds, including studies on farnesyl transferase inhibitors and the use of accelerator mass spectrometry in human studies, provides insights into how related chemical compounds are processed and utilized in the human body (Garner et al., 2002).

Impact on Neurological Diseases

Investigations into the role of quinolinic acid and the kynurenine pathway metabolism in neurological diseases shed light on the potential effects of related compounds on conditions like Huntington's and Alzheimer's diseases, offering avenues for therapeutic intervention (Heyes et al., 1992).

Biomonitoring and Environmental Impact

Studies on the biomonitoring of heterocyclic aromatic amine metabolites in human urine provide a framework for assessing exposure to environmental toxins and could guide research into the environmental impact and human exposure to related chemical compounds (Stillwell et al., 1999).

Eigenschaften

IUPAC Name |

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4OS/c22-21-16(11-15-6-2-4-8-18(15)25-21)12-23-26-19(27)13-28-20-10-9-14-5-1-3-7-17(14)24-20/h1-12H,13H2,(H,26,27)/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJXAYKUXHAJCS-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CC4=CC=CC=C4N=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=CC4=CC=CC=C4N=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)

![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)

![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)

![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)

![N'-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methylene)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5565782.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)

![2-(2-methoxyethyl)-9-(pyridin-3-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565828.png)